(2S,4R)-4-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid
Overview
Description
(2S,4R)-4-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid is a chiral compound featuring a pyridine ring attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of Grignard reagents to introduce the pyridine group to a pre-formed pyrrolidine ring . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to 120°C .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxides.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The pyridine ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
The major products formed from these reactions include pyridine N-oxides, alcohol derivatives, and substituted pyridine compounds.
Scientific Research Applications
(2S,4R)-4-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme mechanisms.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (2S,4R)-4-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions, while the pyrrolidine ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyridine: A simpler aromatic heterocycle with similar reactivity but lacking the chiral pyrrolidine ring.
Pyrrolidine: A non-aromatic heterocycle that shares the pyrrolidine ring structure but lacks the pyridine moiety.
Pyrimidine: Another aromatic heterocycle with two nitrogen atoms in the ring, offering different reactivity and applications.
Uniqueness
(2S,4R)-4-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid is unique due to its combination of a chiral center and the presence of both pyridine and pyrrolidine rings
Properties
IUPAC Name |
(2S,4R)-4-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-11(15)10-5-9(7-13-10)4-8-2-1-3-12-6-8/h1-3,6,9-10,13H,4-5,7H2,(H,14,15)/t9-,10+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIXKHYNFLDHDA-ZJUUUORDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CC2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)CC2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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